molecular formula C7H17ClN4O5 B026672 N1-b-D-Glucopyranosylamino-guanidine HCl CAS No. 109853-81-8

N1-b-D-Glucopyranosylamino-guanidine HCl

Cat. No. B026672
M. Wt: 272.69 g/mol
InChI Key: OZWPFFIDQAQUEH-WYRLRVFGSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as N1-(glycopyranosylamino) guanidines involves acetylation and cyclization reactions, yielding various derivatives with promising structures for further research. For instance, acetylation of N1-(aldopyranosylamino)guanidines with different configurations has been shown to give rise to N1-per(O-acetylglycopyranosylamino)-N1, N2, N3-triacetylguanidines in good yields. These compounds have been further cyclized to afford 3-amino-N1-glycopyranosyl-5-methyl-1H-1,2,4-triazoles, demonstrating a complex synthetic pathway that combines acetylation and cyclization steps for the construction of novel structures (Györgydeák, Holzer, & Thiem, 1997).

Molecular Structure Analysis

The molecular structure of these compounds is crucial for understanding their potential chemical reactions and properties. For example, the structure of the synthesized pyranosyl nucleosides from the cyclization reactions has been elucidated using 1H and 13C NMR spectroscopy and mass spectrometry, offering insights into the arrangement of atoms and functional groups within the molecule. This detailed analysis is essential for predicting how these compounds might interact with other molecules or how they might be modified further for specific applications.

Chemical Reactions and Properties

The chemical reactions and properties of N1-(glycopyranosylamino) guanidines and related compounds can be diverse. For instance, guanidine hydrochloride (Gdn-HCl), a related compound, has been shown to induce folding of proteins at low concentrations, demonstrating its potential in stabilizing specific protein structures (Hagihara, Aimoto, Fink, & Goto, 1993). This property could be significant for biomedical research and pharmaceutical applications, highlighting the importance of understanding the chemical behaviors of these compounds.

Physical Properties Analysis

The physical properties of N1-b-D-Glucopyranosylamino-guanidine HCl and similar compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. Detailed physical properties analysis is necessary for handling these compounds in laboratory settings and for determining their suitability for various applications.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, pH stability, and potential for derivatization, are key to utilizing these compounds in chemical syntheses and applications. The study on the synthesis and bioactivity of novel methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-alpha-D-glucopyranosides shows how structural modifications can impact the chemical properties and potential applications of these compounds (Liu & Cao, 2008).

Scientific Research Applications

Cyclization Reactions

N1-b-D-Glucopyranosylamino-guanidine HCl has been used in cyclization reactions to synthesize N1-per(O-acetylglycopyranosylamino)-N1, N2, N3-triacetylguanidines. These compounds, upon cyclization under mild conditions, afford 3-amino-N1-glycopyranosyl-5-methyl-1H-1,2,4-triazoles, highlighting the compound's potential in the synthesis of pyranosyl nucleosides. This application points to its role in synthetic organic chemistry, particularly in the synthesis of complex molecules with potential biological activity (Györgydeák, Holzer, & Thiem, 1997).

Protein Folding

Research has shown that guanidine hydrochloride, a related compound, at low concentrations, can refold acid-unfolded proteins, stabilizing the molten globule state. This state is characterized by a significant amount of secondary structure but substantially disordered tertiary structure. Such studies highlight the potential of guanidine compounds in understanding and manipulating protein folding mechanisms, which is crucial in biochemistry and pharmaceutical sciences (Hagihara, Aimoto, Fink, & Goto, 1993).

Alzheimer's Disease Research

Guanidine hydrochloride is used in the isolation of amyloid proteins associated with Alzheimer's disease. The isolation and characterization of these proteins are fundamental in understanding the pathogenesis of the disease and developing potential diagnostic tests or therapies (Glenner & Wong, 1984).

RNA Element Binding

The guanidine-I riboswitch, an RNA element found across various bacteria, binds specifically to the guanidinium cation. Understanding this binding mechanism is crucial in the study of nitrogen metabolism and multidrug resistance transporter genes. The specificity of this binding and its implications in bacterial metabolism have significant relevance in molecular biology and genetic regulation (Reiss, Xiong, & Strobel, 2017).

Biological Activities and Therapeutic Applications

Guanidine compounds, including derivatives of N1-b-D-Glucopyranosylamino-guanidine HCl, have numerous applications in various fields of chemistry and biology. They are pivotal in drug discovery processes, exhibiting a wide range of biological activities and therapeutic uses. This broad spectrum of activity highlights the significance of these compounds in medicinal chemistry and drug development (Sa̧czewski & Balewski, 2013).

Protein Stability and Conformational Studies

Studies have shown that guanidine hydrochloride influences the conformation and stability of various proteins, including erythropoietin and glutathione reductase. Understanding these effects is crucial for protein chemistry, especially in studying protein folding, stability, and function under denaturing conditions (Narhi et al., 1991), (Rendón et al., 1995).

DNA Isolation and Characterization

Guanidine hydrochloride is also utilized in the isolation and characterization of DNA, demonstrating its importance in molecular biology and genetic studies. This application is crucial for understanding genetic information and conducting various biological and medical research (Bowtell, 1987).

properties

IUPAC Name

2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O5.ClH/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;/h2-6,10,12-15H,1H2,(H4,8,9,11);1H/t2-,3-,4+,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWPFFIDQAQUEH-WYRLRVFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385058
Record name N1-b-D-Glucopyranosylamino-guanidine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-b-D-Glucopyranosylamino-guanidine HCl

CAS RN

109853-81-8
Record name N1-b-D-Glucopyranosylamino-guanidine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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